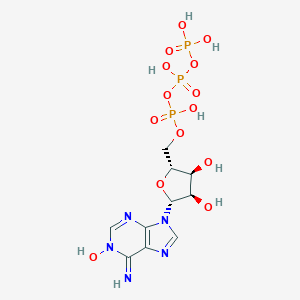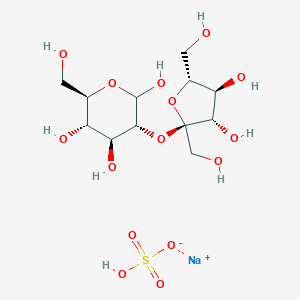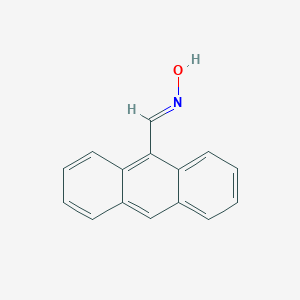
Adenosine N(1)-oxide triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine N(1)-oxide triphosphate (ATPγS) is a modified form of adenosine triphosphate (ATP), which plays a crucial role in cellular energy metabolism. ATPγS is widely used in scientific research as a non-hydrolysable analogue of ATP, which can mimic the biological effects of ATP without being degraded by cellular enzymes.
Mechanism of Action
Adenosine N(1)-oxide triphosphateγS exerts its biological effects by binding to the this compound-binding site of target proteins. The extra sulfur atom in the gamma phosphate group of this compoundγS prevents the hydrolysis of the this compound molecule by cellular enzymes, leading to the prolonged activation or inhibition of target proteins. The mechanism of action of this compoundγS is similar to that of this compound, but with a longer duration of action.
Biochemical and Physiological Effects
This compoundγS has been shown to have a wide range of biochemical and physiological effects in various cellular and animal models. This compoundγS can activate or inhibit this compound-dependent enzymes, such as kinases and phosphatases, leading to the modulation of cellular processes, such as cell proliferation, differentiation, and apoptosis. This compoundγS can also affect ion channels and transporters, leading to changes in membrane potential and ion homeostasis. In addition, this compoundγS can modulate neurotransmitter release and synaptic plasticity, leading to changes in neuronal activity and behavior.
Advantages and Limitations for Lab Experiments
Adenosine N(1)-oxide triphosphateγS has several advantages for lab experiments. First, this compoundγS can mimic the biological effects of this compound without being degraded by cellular enzymes, leading to a longer duration of action. Second, this compoundγS can be easily synthesized and purified, leading to a high degree of control over the purity and stability of the product. Third, this compoundγS can be used to study the signaling pathways involved in cellular processes, such as cell proliferation, differentiation, and apoptosis. However, this compoundγS also has some limitations for lab experiments. First, this compoundγS may have off-target effects on other this compound-binding proteins, leading to non-specific effects. Second, this compoundγS may have different pharmacokinetic properties compared to this compound, leading to different biological effects.
Future Directions
There are several future directions for the study of Adenosine N(1)-oxide triphosphateγS. First, the development of new analogues of this compoundγS with improved pharmacokinetic properties and specificity for target proteins. Second, the application of this compoundγS in the study of disease models, such as cancer, neurodegenerative diseases, and metabolic disorders. Third, the integration of this compoundγS with other experimental techniques, such as optogenetics and imaging, to study the real-time dynamics of cellular processes. Fourth, the development of new methods to deliver this compoundγS to specific tissues or cells, leading to targeted modulation of biological processes. Overall, this compoundγS is a valuable tool for scientific research, with a wide range of potential applications in various fields of biology and medicine.
Synthesis Methods
Adenosine N(1)-oxide triphosphateγS can be synthesized by the reaction of adenosine 5'-triphosphate with sulfuric acid or phosphorus pentasulfide. The resulting product is a non-hydrolysable analogue of this compound, which has an extra sulfur atom in the gamma phosphate group. The synthesis method of this compoundγS is well-established, and the purity and stability of the product can be easily controlled.
Scientific Research Applications
Adenosine N(1)-oxide triphosphateγS has been widely used in scientific research as a tool to study the biological effects of this compound. Due to its non-hydrolysable nature, this compoundγS can mimic the biological effects of this compound without being degraded by cellular enzymes. This compoundγS can be used to activate or inhibit this compound-dependent enzymes, such as kinases and phosphatases, and to study the signaling pathways involved in cellular processes, such as cell proliferation, differentiation, and apoptosis.
Properties
| 17670-17-6 | |
Molecular Formula |
C10H16N5O14P3 |
Molecular Weight |
523.18 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-hydroxy-6-iminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3/c11-8-5-9(13-3-15(8)18)14(2-12-5)10-7(17)6(16)4(27-10)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-4,6-7,10-11,16-18H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
DFIOPRBTTKTDKA-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)O |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)O |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)O |
synonyms |
adenosine N(1)-oxide triphosphate adenosine N1-oxide triphosphate ANO-TP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)


![N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine](/img/structure/B232073.png)
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-](/img/structure/B232075.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)

![11-[4-(Dimethylaminomethyl)phenyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B232083.png)

![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)
![10-(4-Methyl-1-piperazinyl)-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-3-ol](/img/structure/B232092.png)
